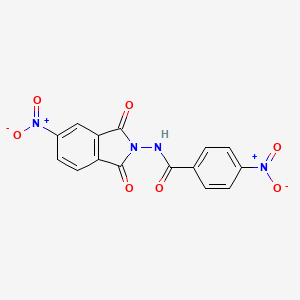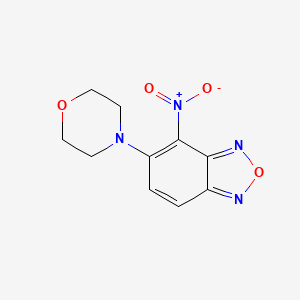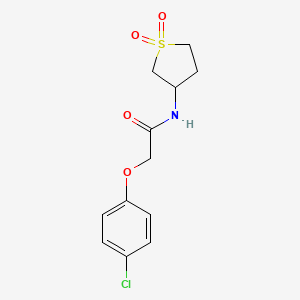
4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of isoindoline-1,3-dione derivatives and has a molecular weight of 404.34 g/mol.
Wirkmechanismus
The mechanism of action of 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is not fully understood. However, it is known that this compound interacts with proteins and induces conformational changes. This interaction can be monitored by fluorescence spectroscopy, making it a useful tool for studying protein structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the development of Alzheimer's disease. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in lab experiments is its fluorescent properties, which allow for easy detection and monitoring of protein conformational changes. Additionally, its ability to inhibit Aβ aggregation and induce apoptosis in cancer cells make it a valuable tool for studying these diseases. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in experiments.
Zukünftige Richtungen
There are many future directions for research on 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One potential direction is the development of new derivatives with improved properties for use in cancer therapy and Alzheimer's disease treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interaction with proteins. Finally, more research is needed to explore the potential applications of this compound in other areas of scientific research.
Synthesemethoden
The synthesis of 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves the reaction of 5-nitroisophthalic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a pure compound. This method has been used successfully to synthesize large amounts of this compound for scientific research.
Wissenschaftliche Forschungsanwendungen
4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been used in various scientific research applications. One of the most common uses of this compound is as a fluorescent probe for the detection of protein conformational changes. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been studied for its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-nitro-N-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O7/c20-13(8-1-3-9(4-2-8)18(23)24)16-17-14(21)11-6-5-10(19(25)26)7-12(11)15(17)22/h1-7H,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOADJYDFIYWQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4930712.png)
![5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930713.png)
![3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4930715.png)
![N-cyclopentyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B4930737.png)

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B4930747.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930754.png)

![1-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4930765.png)
![4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B4930770.png)
![sec-butyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B4930795.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![N-{4-[({2-[(4-chlorophenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4930815.png)
![4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B4930818.png)
